1-(5-Bromopentyl)pyrrolidine

Description

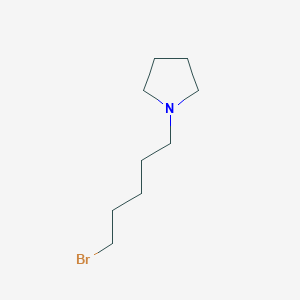

1-(5-Bromopentyl)pyrrolidine is a brominated alkyl-pyrrolidine derivative characterized by a pyrrolidine ring attached to a five-carbon aliphatic chain terminating in a bromine atom. This structure makes it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) due to the reactivity of the bromine atom .

Properties

Molecular Formula |

C9H18BrN |

|---|---|

Molecular Weight |

220.15 g/mol |

IUPAC Name |

1-(5-bromopentyl)pyrrolidine |

InChI |

InChI=1S/C9H18BrN/c10-6-2-1-3-7-11-8-4-5-9-11/h1-9H2 |

InChI Key |

XAORFEFAURSZJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)CCCCCBr |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopentyl)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with 1,5-dibromopentane under basic conditions. The reaction typically proceeds as follows:

Reactants: Pyrrolidine and 1,5-dibromopentane

Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like acetonitrile.

Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopentyl)pyrrolidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding pentylpyrrolidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

Nucleophilic Substitution: Products include azido-pentylpyrrolidine, thiol-pentylpyrrolidine, and alkoxy-pentylpyrrolidine.

Oxidation: Products include N-oxides and other oxidized derivatives.

Reduction: The major product is pentylpyrrolidine.

Scientific Research Applications

1-(5-Bromopentyl)pyrrolidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.

Organic Synthesis: The compound is used in the preparation of various heterocyclic compounds and as a reagent in organic transformations.

Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving pyrrolidine derivatives.

Industrial Applications: The compound finds use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Bromopentyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing molecular interactions and binding affinities.

Comparison with Similar Compounds

Research Findings and Gaps

- Computational Studies: QSAR analyses of analogs like (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine suggest predictive modeling could assess this compound's toxicity or bioactivity .

- Synthetic Utility : The compound’s bromopentyl chain is advantageous in constructing complex molecules (e.g., Dezocine), though direct pharmacological data remain sparse .

- Structural Optimization : Substituting the bromine with boronic acid (as in pyrrolidine boronic acids) enables cross-coupling reactions, expanding its utility in drug discovery .

Biological Activity

1-(5-Bromopentyl)pyrrolidine is a compound of growing interest in pharmaceutical and medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by a pyrrolidine ring substituted with a 5-bromopentyl group. The synthesis typically involves the reaction of pyrrolidine with 1,5-dibromopentane under controlled conditions, often utilizing solvents such as DMF (dimethylformamide) and microwave-assisted techniques to enhance yield and purity .

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as a modulator of different biological systems.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine can exhibit antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains . The bromine substitution in this compound may enhance its interaction with microbial membranes, potentially increasing its antimicrobial efficacy.

Cholinergic Modulation

Another significant area of study is the compound's role as a cholinergic modulator. Pyrrolidine derivatives have been found to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission. Studies utilizing patch-clamp techniques have demonstrated that certain pyrrolidine derivatives can either activate or inhibit nAChRs, suggesting therapeutic potential in treating neurological disorders .

Case Studies

- In Vitro Studies on Antimicrobial Activity : A study assessed the antimicrobial effects of various pyrrolidine derivatives, including this compound. The results indicated a notable reduction in microbial growth at specific concentrations, highlighting the compound's potential as an antimicrobial agent.

- Nicotinic Receptor Interaction : A detailed electrophysiological study evaluated how this compound affects nAChRs in neuronal cells. The findings showed that the compound could modulate receptor activity, influencing calcium ion influx and neuronal excitability, which could be beneficial for neuropharmacological applications .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄BrN |

| Molecular Weight | 202.11 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMF |

| Biological Activity | Antimicrobial, Cholinergic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.